
FT-1101
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FT-1101 is an orally bioavailable, potent and selective BET inhibitor. this compound binds to the acetylated lysine recognition motifs in the bromodomain sites of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to the inhibition of tumor cell growth. BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that play an important role during development and cellular growth.
Applications De Recherche Scientifique
Phase 1 Studies
FT-1101 has been evaluated in various clinical trials, notably the Phase 1/1b study (NCT02543879) focusing on patients with relapsed or refractory hematologic malignancies. The trial assessed the safety, pharmacokinetics, and pharmacodynamics of this compound. Key findings include:
- Patient Demographics : The study included 84 patients with AML/MDS and 10 with NHL.
- Dosage : Patients received this compound in a dose-escalation format ranging from 10 mg to 600 mg.
- Treatment Cycles : The median number of treatment cycles was 2, with a range from 1 to 13.
- Pharmacokinetics : this compound demonstrated dose-proportional pharmacokinetics with a median time to maximum concentration (Tmax) of 4 hours and a mean half-life (T½) of approximately 52 hours .
Efficacy Outcomes
The results indicated that this compound exhibited acceptable safety profiles and modest clinical activity. Notably:
- Tumor Growth Inhibition : In xenograft models, this compound showed superior tumor growth inhibition compared to JQ1, another BET inhibitor.
- Pharmacodynamic Responses : Biomarker modulation was observed at doses as low as 80 mg, with significant effects noted at doses exceeding 180 mg .
Comparative Efficacy with Other BET Inhibitors
A comparative analysis of this compound with other BET inhibitors reveals its unique advantages:
Case Study 1: Acute Myelogenous Leukemia (AML)
In a cohort study involving AML patients treated with this compound:
- Patient Response : A subset of patients demonstrated partial responses after several cycles of treatment.
- Adverse Effects : Commonly reported side effects included thrombocytopenia and fatigue but were manageable within the study parameters.
Case Study 2: Non-Hodgkin Lymphoma (NHL)
Another case study focused on NHL patients revealed:
Propriétés
Nom IUPAC |
Unknown |
---|---|
SMILES |
Unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FT-1101; FT 1101; FT1101. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.